![molecular formula C39H30N4 B13401631 Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine is a complex organic compound known for its unique structural and electronic properties It features a central amine group bonded to three phenyl rings, each substituted with a pyridin-4-ylvinyl group
準備方法
The synthesis of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-4-ylvinyl Intermediate: This step involves the reaction of pyridine with an appropriate vinylating agent under controlled conditions to form the pyridin-4-ylvinyl intermediate.
Coupling with Triphenylamine: The intermediate is then coupled with triphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
科学的研究の応用
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be studied for their electronic and catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying molecular recognition and binding interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence the behavior of the materials it is incorporated into. In biological systems, it can bind to DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
類似化合物との比較
Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine can be compared with other similar compounds, such as:
Tris(4-(pyridin-4-yl)phenyl)amine: This compound lacks the vinyl group, which affects its electronic properties and reactivity.
Tris(4-(pyridin-3-yl)phenyl)amine: The position of the pyridine nitrogen affects the compound’s binding interactions and electronic characteristics.
Tris(4-(pyridin-2-yl)phenyl)amine: Similar to the previous compound, the position of the nitrogen plays a crucial role in its properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C39H30N4 |
|---|---|
分子量 |
554.7 g/mol |
IUPAC名 |
4-[(E)-2-pyridin-4-ylethenyl]-N,N-bis[4-[(E)-2-pyridin-4-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C39H30N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h1-30H/b4-1+,5-2+,6-3+ |
InChIキー |
SCEMSXFASXSUBP-GZDDRBCLSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N(C3=CC=C(C=C3)/C=C/C4=CC=NC=C4)C5=CC=C(C=C5)/C=C/C6=CC=NC=C6 |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N(C3=CC=C(C=C3)C=CC4=CC=NC=C4)C5=CC=C(C=C5)C=CC6=CC=NC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


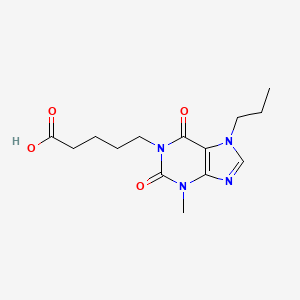
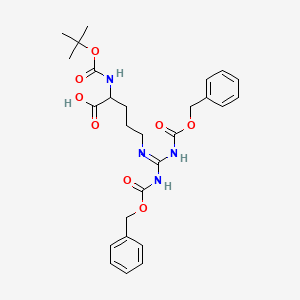
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
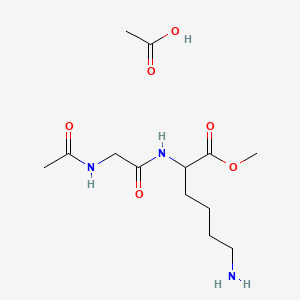
![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
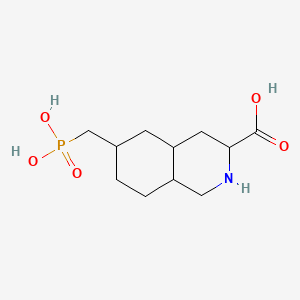
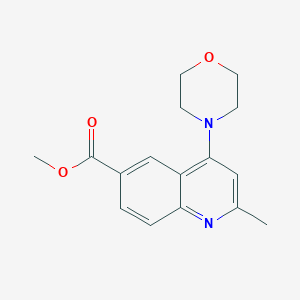
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
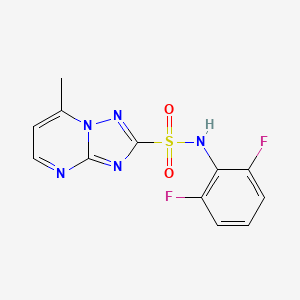
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
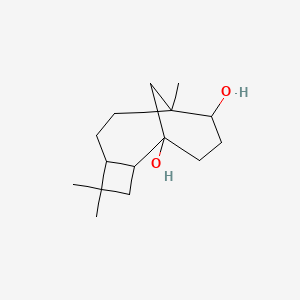
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
